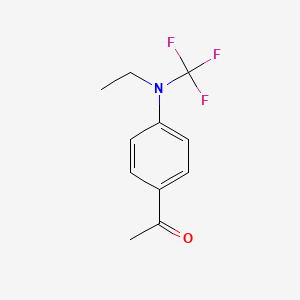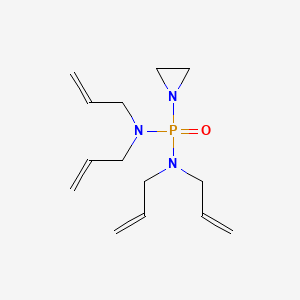![molecular formula C15H9N5O7 B13960004 6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one CAS No. 63319-33-5](/img/structure/B13960004.png)
6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide typically involves a multi-step process. The initial step often includes the nitration of a phenol derivative to introduce nitro groups. This is followed by an azo coupling reaction, where the nitrophenol derivative reacts with 8-hydroxyquinoline under specific conditions to form the azo compound. The final step involves the oxidation of the hydroxyquinoline moiety to form the 1-oxide derivative .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions due to its ability to form stable complexes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide involves its interaction with specific molecular targets. The azo and quinoline groups allow it to bind to metal ions and biological macromolecules, influencing their activity. This binding can inhibit or activate enzymes, alter protein conformation, and affect cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide include other azo dyes and quinoline derivatives. For example:
Azo dyes: Compounds like methyl orange and Congo red share the azo functional group and are used in similar applications.
Quinoline derivatives: Compounds such as 8-hydroxyquinoline and its derivatives are used in metal ion detection and as antimicrobial agents.
What sets 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide apart is its unique combination of functional groups, which provides a distinct set of chemical properties and applications .
Properties
CAS No. |
63319-33-5 |
|---|---|
Molecular Formula |
C15H9N5O7 |
Molecular Weight |
371.26 g/mol |
IUPAC Name |
6-[(1,8-dihydroxyquinolin-5-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H9N5O7/c21-13-4-3-10(9-2-1-5-18(23)14(9)13)16-17-11-6-8(19(24)25)7-12(15(11)22)20(26)27/h1-7,21,23H |
InChI Key |
FSIHSOKWAJPLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C(C=CC(=NN=C3C=C(C=C(C3=O)[N+](=O)[O-])[N+](=O)[O-])C2=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


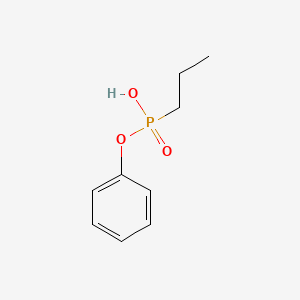
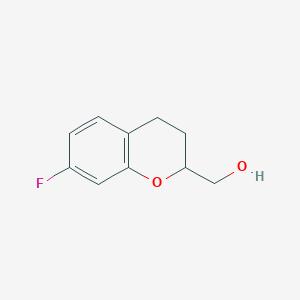
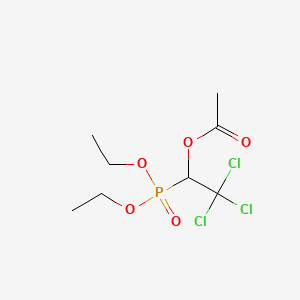

![Dibenzo[b,d]furan-1,2,8,9-tetramine](/img/structure/B13959960.png)
![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)

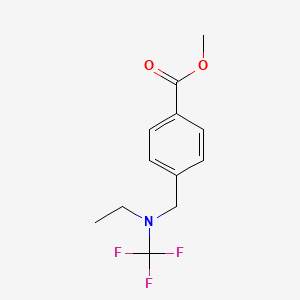

![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)
